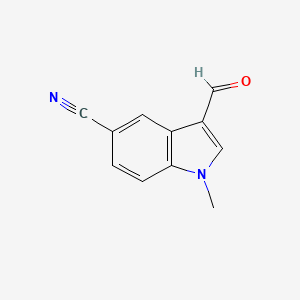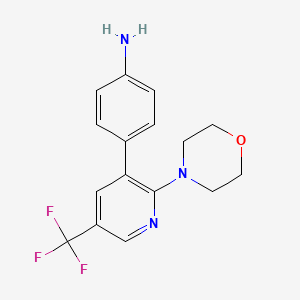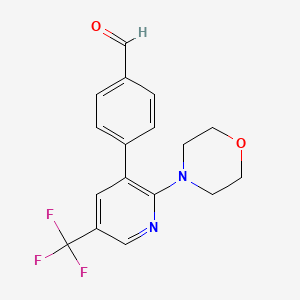![molecular formula C14H16ClNOSi B1443867 {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol CAS No. 1217863-45-0](/img/structure/B1443867.png)
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-45-0 and a linear formula of C14H16ClNOSi .
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of “this compound” are not available in the search results .Scientific Research Applications
1. Crystal Structure Analysis
The compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, which is closely related to {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol, was studied for its crystal structure. The research focused on characterizing the compound through spectroscopic methods and X-ray diffraction (XRD) studies. This work is significant for understanding the molecular geometry and intermolecular interactions of such compounds (Lakshminarayana et al., 2009).
2. Catalytic Applications
Another study explored the use of a prolinol derived ligand, closely related to this compound, for the catalytic enantioselective addition of terminal alkynes to cyclic imines. The results demonstrated high yields and excellent enantioselectivities, highlighting the potential of these compounds in catalysis (Munck et al., 2017).
3. Molecular Docking and Hirshfeld Surface Analysis
In another study, a compound structurally similar to this compound was synthesized and characterized, including molecular docking and Hirshfeld surface analysis. This research provides insights into the molecular interactions and potential biological activity of such compounds (Lakshminarayana et al., 2018).
4. Potential in Organic Synthesis
The synthesis and conformational analysis of compounds similar to this compound, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, were reported. Such studies are crucial for understanding the mechanisms of organic reactions and the potential of these compounds in synthetic organic chemistry (Anga et al., 2014).
5. Antimicrobial Activity and Molecular Docking
The antimicrobial activity and molecular docking of a compound closely related to this compound were also explored, demonstrating the potential of these compounds in medicinal chemistry and drug development (Sivakumar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(6-chloropyridin-3-yl)-dimethylsilyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOSi/c1-18(2,12-7-8-14(15)16-9-12)13-6-4-3-5-11(13)10-17/h3-9,17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOGJAOJSRXZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=C(C=C1)Cl)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217863-45-0 |
Source


|
| Record name | {2-[(6-chloropyridin-3-yl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)
![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)





![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)



